molecular formula C9H9N5O2 B13570937 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline

Cat. No.: B13570937
M. Wt: 219.20 g/mol
InChI Key: MAYRBCKAZLXZHQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group at the 1-position and a nitroaniline moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-aminoaniline.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific sites on target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1h-1,2,4-triazol-3-yl)-2-nitroaniline
  • 4-(1-Methyl-1h-1,2,4-triazol-5-yl)pyridine
  • 4-(1-Methyl-1h-1,2,4-triazol-3-yl)pyridine

Uniqueness

4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)-2-nitroaniline

InChI

InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)6-2-3-7(10)8(4-6)14(15)16/h2-5H,10H2,1H3

InChI Key

MAYRBCKAZLXZHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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